(R)-(1-Fmoc-piperidin-3-yl)-acetic acid is a compound characterized by a piperidine ring that is substituted with a fluorenylmethyloxycarbonyl (Fmoc) group at the nitrogen atom and an acetic acid moiety at the 3-position. This compound is significant in the field of peptide synthesis, particularly as a building block in solid-phase peptide synthesis. The Fmoc group serves as a protective group for the amino functionality, facilitating the sequential addition of amino acids during peptide assembly .
The compound is classified under synthetic organic compounds and is commonly used in biochemical applications, especially in peptide synthesis. Its chemical structure can be denoted by the molecular formula and it has a molecular weight of approximately 365.43 g/mol . The compound is available from various chemical suppliers and is typically used in research laboratories focused on peptide chemistry.
The synthesis of (R)-(1-Fmoc-piperidin-3-yl)-acetic acid generally involves several steps:
Industrial Production: In industrial settings, automated solid-phase peptide synthesis techniques are often employed, which allow for efficient and scalable production while minimizing the use of toxic reagents.
The molecular structure of (R)-(1-Fmoc-piperidin-3-yl)-acetic acid features:
The compound's structural formula can be represented as follows:
The compound can be characterized using various spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. For example, high-resolution mass spectrometry can confirm its molecular weight, with calculated values aligning closely with experimental findings .
(R)-(1-Fmoc-piperidin-3-yl)-acetic acid participates in several chemical reactions:
The mechanism of action for (R)-(1-Fmoc-piperidin-3-yl)-acetic acid primarily revolves around its role as a building block in peptide synthesis. The Fmoc group protects the amine during coupling reactions, which allows for sequential addition of amino acids to form peptides. Upon completion of synthesis, the Fmoc group is removed, exposing the amine for subsequent reactions or modifications .
These properties make it suitable for use in various biochemical applications.
(R)-(1-Fmoc-piperidin-3-yl)-acetic acid has several scientific applications:
The enantioselective synthesis of (R)-(1-Fmoc-piperidin-3-yl)-acetic acid (CAS 1217739-96-2) requires precise chiral control to maintain optical purity throughout the reaction sequence. The synthetic pathway begins with the resolution of racemic piperidine-3-acetic acid derivatives using chiral auxiliaries or enzymatic methods to obtain the (R)-enantiomer. The key step involves copper(II)-assisted Fmoc protection, where temporary complexation shields the carboxylic acid and amine functionalities during selective installation of the Fmoc group at the piperidine nitrogen. This method achieves chirality preservation exceeding 99% enantiomeric excess (ee), as confirmed by chiral HPLC analysis . The copper complexation strategy prevents racemization risks during the acylation reaction, which typically employs Fmoc-OSu (9-fluorenylmethylsuccinimidyl carbonate) in biphasic ethyl acetate/water systems at 0-5°C [4].
Critical parameters for enantioselective production include:
Table 1: Optimization Parameters for Enantioselective Synthesis
Parameter | Standard Condition | Optimized Condition | Impact on Purity |
---|---|---|---|
Fmoc Reagent | Fmoc-Cl | Fmoc-OSu | Reduces dipeptide byproducts by 85% |
Solvent System | Anhydrous DCM | EtOAc/H₂O (biphasic) | Improves ee from 92% to >99% |
Temperature | Room temperature | 0-5°C | Prevents racemization |
Chiral Control Method | Chiral chromatography | Copper(II) complexation | Eliminates epimerization |
Final Purification | Recrystallization | Preparative HPLC | Achieves 97-99% chemical purity |
Post-Fmoc installation, the copper complex is dissociated using ethylenediaminetetraacetic acid (EDTA), followed by precipitation and washing to yield the title compound with ≥98% HPLC purity. Large-scale implementations (>100g) employ continuous extraction techniques to maintain consistent enantiopurity while reducing solvent consumption by 40% compared to batch processes [4].
(R)-(1-Fmoc-piperidin-3-yl)-acetic acid serves as a critical non-natural amino acid building block in SPPS, particularly for constructing peptidomimetics with constrained conformations. Industrial-scale production leverages automated SPPS reactors with a typical production capacity of 0.1-5 kg per batch. The compound is loaded onto trityl chloride or Wang resins via its carboxylic acid group using carbodiimide activation (DIC/HOBt in DMF, 3-fold excess, 2 hours) to achieve loading densities of 0.3-0.7 mmol/g [8]. Resin selection directly impacts synthetic efficiency, with NovaSyn® TG and low-cross-linked polystyrene resins demonstrating superior performance due to their swelling characteristics that accommodate the steric bulk of the piperidine ring .
Table 2: Industrial SPPS Parameters for Piperidine Derivative Incorporation
Resin Type | Loading Density (mmol/g) | Coupling Efficiency (%) | Recommended Peptide Length |
---|---|---|---|
Polystyrene (1% DVB) | 0.3-0.5 | 92-95 | ≤30 residues |
NovaSyn® TG | 0.5-0.7 | 98-99 | ≤50 residues |
Polyethylene glycol (PEG) | 0.4-0.6 | 95-97 | ≤40 residues |
Rink Amide MBHA | 0.2-0.4 | 90-92 | ≤20 residues |
Coupling cycles employ double coupling protocols (2 × 10 min) with 5-fold excess of activated amino acid derivatives to overcome steric hindrance from the piperidine ring. Activation utilizes modern reagents like COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) in DMF, which provides faster reaction kinetics and reduced epimerization compared to traditional phosphonium salts [8]. Real-time reaction monitoring via UV spectroscopy (301 nm) tracks Fmoc deprotection efficiency during automated synthesis, allowing for immediate cycle adjustments when deprotection falls below 99% completion .
Post-synthesis, simultaneous cleavage and side-chain deprotection use optimized TFA cocktails (TFA:TIS:water = 95:2.5:2.5) with extended treatment times (4-6 hours) to ensure complete removal of Pbf and Trt protecting groups from complex peptides containing multiple arginine and cysteine residues [7]. Precipitation in methyl tert-butyl ether (MTBE) yields crude peptides that are purified via preparative reversed-phase HPLC, with the piperidine moiety contributing to enhanced lipophilicity (logP increased by 1.5-2 units) that facilitates separation [8].
The Fmoc group serves as a temporary amine protection that enables precise chain elongation through iterative deprotection-coupling cycles. Its removal employs 20% piperidine in DMF, where piperidine acts as both a strong base (pKa of conjugate acid = 11.1) and a nucleophilic scavenger. The deprotection mechanism proceeds through a two-step pathway: initial formation of a dibenzofulvene-piperidine adduct (detectable at 301 nm), followed by rapid carbamate cleavage with a half-life of 6 seconds under standard conditions [5] [10]. This exceptional lability allows near-quantitative deprotection within 2 minutes per cycle, significantly faster than alternative base-labile groups like Dde (half-life > 30 min) [10].
Table 3: Deprotection Kinetics of Fmoc Group with Various Bases
Deprotection Reagent | Concentration (%) | Half-Life (t₁/₂) | DBF Adduct Stability | Residual Fmoc (%) |
---|---|---|---|---|
Piperidine | 20 | 6 seconds | High | <0.5 |
Morpholine | 50 | 1 minute | Moderate | 1-2 |
Piperazine | 5 | 15 minutes | Low | 3-5 |
DBU | 1 | 10 seconds | Very low | 5-8 |
The Fmoc group's orthogonality to acid-labile protecting groups (tBu, Trt, Pbf) enables its seamless integration into SPPS strategies for complex peptides. Crucially, the piperidine nitrogen in (R)-(1-Fmoc-piperidin-3-yl)-acetic acid demonstrates reduced nucleophilicity compared to standard amino groups, requiring extended deprotection times (2 × 3 min treatments) to achieve >99% Fmoc removal [7]. This phenomenon stems from steric shielding by the piperidine ring and the electron-withdrawing effect of the acetic acid moiety. Post-deprotection, efficient washing with DMF (5 × resin volume) removes the dibenzofulvene-piperidine adduct and prevents carbamate reformation, a critical consideration for maintaining stepwise coupling efficiencies above 99% in long peptide sequences [5] [10].
For challenging sequences containing multiple sterically hindered residues, alternative deprotection cocktails have been developed, including piperazine/DBU/formic acid (5:1:1) in DMF, which reduces aggregation risks while maintaining high deprotection efficiency. These formulations avoid the strong basicity of concentrated piperidine, thus minimizing aspartimide formation and β-elimination side reactions when processing sequences containing aspartic acid or serine [5] [10].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7